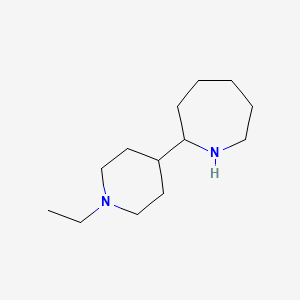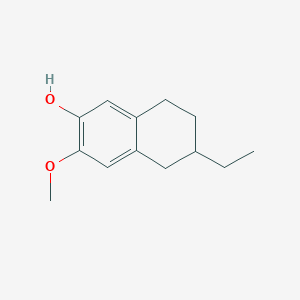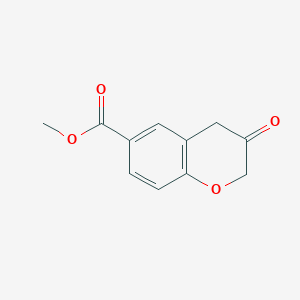
Methyl 3-oxochroman-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-oxochroman-6-carboxylate is an organic compound with the molecular formula C11H10O4. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-oxochroman-6-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with diethyl carbonate in the presence of a base. The reaction typically proceeds under reflux conditions, yielding the desired chromanone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-oxochroman-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chroman derivatives.
Scientific Research Applications
Methyl 3-oxochroman-6-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the synthesis of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of methyl 3-oxochroman-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-oxochroman-4-carboxylate
- Methyl 3-oxochroman-5-carboxylate
- Methyl 3-oxochroman-7-carboxylate
Comparison: Methyl 3-oxochroman-6-carboxylate is unique due to the position of the carboxylate group on the chroman ring. This positional difference can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the 6-carboxylate derivative may exhibit different binding affinities to biological targets compared to its 4-, 5-, or 7-carboxylate counterparts .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 3-oxo-4H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-10-8(4-7)5-9(12)6-15-10/h2-4H,5-6H2,1H3 |
InChI Key |
GQKOKYJQRIRZIL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
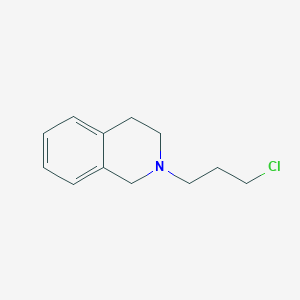

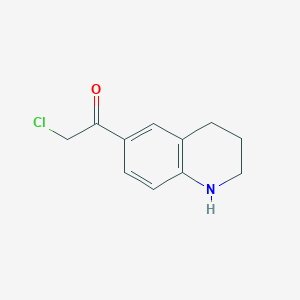
![Ethyl 8-hydroxy-1,5-dihydroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B15068941.png)
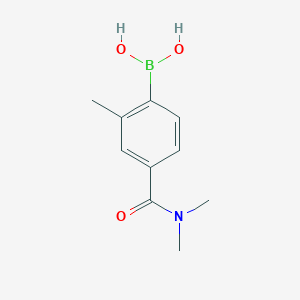

![(NZ)-N-[(2-fluoro-6-pyrrolidin-1-ylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B15068964.png)



